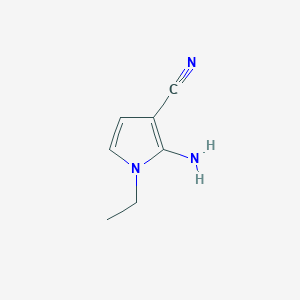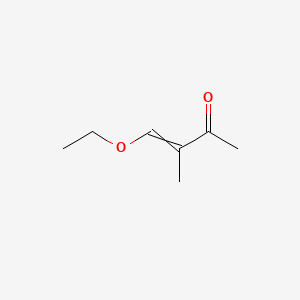
(E)-5-(phenyldiazenyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(phenyldiazenyl)benzene-1,3-diol, also known as Sudan I, is an azo compound characterized by its vivid red-orange color. It is primarily used as a dye and has applications in various industries, including textiles, plastics, and food. due to its potential carcinogenic properties, its use in food products has been banned in many countries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol typically involves the diazotization of aniline followed by a coupling reaction with resorcinol. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with resorcinol in an alkaline medium to produce the final azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(phenyldiazenyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
(E)-5-(phenyldiazenyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its effects on cellular processes and potential as a biological stain.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of new dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its carcinogenic properties. The compound also undergoes metabolic activation in the liver, forming reactive intermediates that can bind to DNA and induce mutations .
Comparación Con Compuestos Similares
Similar Compounds
Sudan II: Another azo dye with similar applications but different chemical structure.
Sudan III: Used as a dye with a slightly different color profile.
Sudan IV: Similar in structure but used in different industrial applications.
Uniqueness
(E)-5-(phenyldiazenyl)benzene-1,3-diol is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its potential carcinogenicity also sets it apart from some other azo dyes, leading to more stringent regulations on its use .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-phenyldiazenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
AKEJWZBTXCLPTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)


